molecular formula C12H17FN2 B3091652 (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine CAS No. 1218039-62-3

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3091652
CAS No.: 1218039-62-3
M. Wt: 208.27 g/mol
InChI Key: NMGICMVQPPCKCW-LBPRGKRZSA-N
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Description

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine is a chiral piperidine-based building block of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a fluorobenzyl group and a stereochemically defined 3-amine on the piperidine ring, is a key pharmacophore in the development of ligands for central nervous system targets. The compound serves as a critical synthetic intermediate for exploring structure-activity relationships (SAR), particularly in the design of novel atypical dopamine transporter (DAT) inhibitors . Such inhibitors are investigated as potential pharmacotherapies for psychostimulant use disorders , offering a mechanism of action that may have lower abuse liability compared to classic DAT inhibitors like cocaine . The enantioselective synthesis (S-configuration) is crucial for optimizing interactions with biological targets and achieving desired selectivity. The incorporation of the 4-fluorophenyl motif is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity through electrostatic interactions and modulation of lipophilicity . This makes the compound a valuable template for developing potential therapeutic agents. Application Notes: This product is intended for research purposes as a chemical standard and synthetic intermediate. Researchers can utilize it in the synthesis of more complex bioactive molecules, in SAR studies, and for biochemical screening. Safety Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle all chemicals with appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGICMVQPPCKCW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cost-effective and efficient methods. The use of iron complexes as catalysts and phenylsilane as a reagent can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Positional Isomers: 3-Fluorobenzyl vs. 4-Fluorobenzyl Substitution

  • (3S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride (CAS: 1286208-17-0, C₁₂H₁₆FCl₂N₂):
    • Differs in the position of the fluorine atom on the benzyl group (3-fluoro vs. 4-fluoro).
    • Positional isomerism may alter receptor binding affinity or metabolic stability. For example, 3-fluorobenzyl derivatives often exhibit distinct electronic and steric effects compared to 4-fluoro analogs, impacting interactions with enzymes or transporters .

Benzyl-Substituted Piperidines with Additional Methyl Groups

  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Hydrochloride (CAS: 477600-68-3, C₁₄H₂₂N₂·2HCl): Contains an additional methyl group at the 4-position and a benzyl substituent. The methyl group may enhance lipophilicity, influencing blood-brain barrier penetration.

Complex Aromatic and Heterocyclic Modifications

  • (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine (CP 122721): Features a trifluoromethoxy group and methoxy-substituted benzyl moiety. Known as a serotonin receptor ligand, highlighting the role of fluorinated aromatic groups in CNS-targeting compounds . The trifluoromethoxy group enhances metabolic resistance compared to simple fluorobenzyl derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW Key Substituents Potential Applications
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 1218039-62-3 C₁₂H₁₇FN₂ 208.27 4-Fluorobenzyl, 3S-amine Neurological/Immunomodulatory
(3S)-N-(3-Fluorobenzyl)piperidin-3-amine 1286208-17-0 C₁₂H₁₆FCl₂N₂ 279.18 3-Fluorobenzyl Metabolic studies
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine 477600-68-3 C₁₄H₂₂N₂·2HCl 307.26 Benzyl, 4-methyl, N-methyl Immunosuppressant synthesis
CP 122721 N/A C₂₁H₂₂F₃N₂O₂ 380.40 Trifluoromethoxy, methoxy, phenyl Serotonin receptor modulation

Biological Activity

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural characteristics, including the presence of a fluorophenyl group, suggest significant interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a six-membered piperidine ring substituted at the nitrogen atom with a 4-fluorobenzyl group. The stereochemistry at the 3-position is designated as (S), which is crucial for its biological activity. The fluorine atom enhances lipophilicity and metabolic stability, which are important for drug design and efficacy.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with neurotransmitter receptors and enzymes, thereby modulating their activity. This interaction may influence various physiological processes, including pain modulation and neurotransmission.

Pharmacological Activities

Research indicates that this compound exhibits significant pharmacological activities, particularly in the following areas:

  • Analgesic Activity : Studies involving piperidine derivatives have shown that modifications can enhance analgesic effects. For instance, compounds within the fentanyl series demonstrate high μ-opioid receptor affinity, which is critical for pain relief . Although specific data on this compound is limited, its structural similarities suggest potential analgesic properties.
  • Neurological Effects : Piperidine derivatives are often explored for their roles in neurological disorders. The interaction with neurotransmitter systems may position this compound as a candidate for treating conditions like depression or anxiety.

Research Findings

Recent studies have focused on the biological activity of piperidine derivatives, including this compound. Below is a summary table of key findings from relevant literature:

StudyFindings
The compound shows potential interactions with neurotransmitter receptors, suggesting applications in drug design.
Related piperidine compounds exhibit high μ-opioid receptor affinity; further studies needed to evaluate this compound's specific receptor interactions.
Explored as a building block in drug synthesis; its unique properties may enhance therapeutic efficacy in various applications.
Investigated for its role in modulating enzyme activities associated with metabolic pathways.

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been extensively studied:

  • Fentanyl Derivatives : A comparative analysis of piperidine derivatives has shown that modifications can lead to significant changes in potency and selectivity at opioid receptors . This highlights the importance of structure-activity relationships in developing effective analgesics.
  • Motilin Receptor Agonists : Research on similar piperidine-based compounds indicates their potential as agonists at gastrointestinal receptors, which could lead to novel treatments for motility disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine?

  • Methodological Answer: Utilize asymmetric synthesis techniques such as chiral auxiliaries or enantioselective catalysis. For example, stereochemical control can be achieved via resolution of intermediates using chiral HPLC or enzymatic methods. Confirmation of stereochemistry requires single-crystal X-ray diffraction (SC-XRD) or advanced NMR techniques (e.g., NOESY) . Evidence from structurally similar piperidines highlights the importance of stereochemical validation early in synthesis to avoid downstream pharmacological inconsistencies .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography: Definitive proof of stereochemistry and crystal packing .
  • Chromatography: HPLC with chiral columns to verify enantiomeric excess (>98% purity).
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess polymorphic stability .

Q. How does the 4-fluorophenyl group influence the compound's physicochemical properties?

  • Methodological Answer: The fluorine atom increases lipophilicity (LogP) and metabolic stability due to its electronegativity and resistance to oxidative metabolism. Computational tools like COSMO-RS can predict solubility, while experimental measurements (e.g., shake-flask method) validate partitioning behavior. Comparative studies with non-fluorinated analogs are essential to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound?

  • Methodological Answer:

  • Assay Standardization: Ensure consistent buffer pH, temperature, and ion concentrations.
  • Orthogonal Binding Assays: Use radioligand displacement, surface plasmon resonance (SPR), and cellular functional assays (e.g., cAMP modulation) to cross-validate results.
  • Stereochemical Verification: Reassess enantiomeric purity, as minor impurities in diastereomers can drastically alter binding kinetics .
  • Structural Modeling: Perform molecular docking using cryo-EM or NMR-derived receptor structures to identify key interactions .

Q. What experimental designs are optimal for evaluating metabolic stability in preclinical models?

  • Methodological Answer:

  • In Vitro Models: Liver microsomes or hepatocyte incubations with LC-MS/MS to quantify parent compound depletion and metabolite formation.
  • Isotope Tracing: Use deuterated or 13C-labeled analogs to track metabolic pathways.
  • In Vivo Studies: Administer the compound to rodents and collect plasma/bile samples at timed intervals. Pharmacokinetic parameters (t1/2, AUC) should be compared with fluorinated analogs to isolate structural effects .

Q. How does the stereochemistry of the piperidine ring impact target selectivity?

  • Methodological Answer:

  • Stereoisomer Libraries: Synthesize all possible stereoisomers and screen against a panel of receptors (e.g., GPCRs, ion channels).
  • Free Energy Calculations: Use molecular dynamics (MD) simulations to compare binding energies of enantiomers.
  • Pharmacophore Mapping: Overlay crystal structures of enantiomers with target active sites to identify steric clashes or favorable interactions .

Key Recommendations for Researchers

  • Stereochemical Rigor: Prioritize enantiomeric purity checks at every synthesis step .
  • Fluorine-Specific Assays: Design control experiments to isolate the 4-fluorophenyl group’s contributions to activity .
  • Data Reproducibility: Publish full experimental conditions (e.g., solvent, temperature) to enable cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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